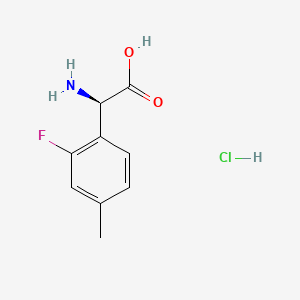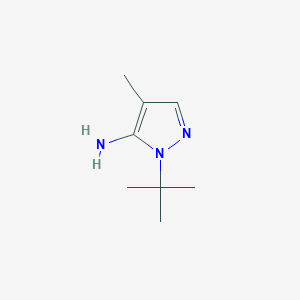
N''-(3,5-Dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with methoxy groups at the 3 and 5 positions of the benzylidene ring and a methyl group on the benzenesulfonohydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethoxybenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a ligand in the development of enzyme inhibitors.
Medicine: The compound’s potential as a tyrosinase inhibitor makes it a candidate for developing treatments for skin conditions such as melasma and freckles. It may also have applications in developing anticancer agents due to its ability to interact with specific molecular targets .
Industry: In the industrial sector, N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its versatility and importance in industrial applications .
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex with the enzyme, blocking its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide.
Benzylidenehydrazone Analogues: These compounds share a similar hydrazone linkage and are used in various applications, including as anticancer agents.
Uniqueness: N-(3,5-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both methoxy and sulfonohydrazide groups, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C16H18N2O4S |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[(3,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-6-16(7-5-12)23(19,20)18-17-11-13-8-14(21-2)10-15(9-13)22-3/h4-11,18H,1-3H3 |
InChI-Schlüssel |
GCBBMYIHQHIDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)






![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)



![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)
